molecular formula C15H19N5O B12167325 (Z)-N'-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

(Z)-N'-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B12167325
M. Wt: 285.34 g/mol
InChI Key: FUNIZDPUPRPUOB-YVLHZVERSA-N
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Description

(Z)-N’-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is an organic compound that features a pyrazole ring, an aminophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-aminophenylacetone with 3-isopropyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the imine group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its unique structure.

Medicine

In medicinal chemistry, it has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminophenyl)ethanone: A simpler analog with similar functional groups.

    3-isopropyl-1H-pyrazole-5-carbohydrazide: Shares the pyrazole and carbohydrazide moieties.

    4-aminophenylacetone: Contains the aminophenyl group and a ketone.

Uniqueness

(Z)-N’-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H19N5O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,16H2,1-3H3,(H,18,19)(H,20,21)/b17-10-

InChI Key

FUNIZDPUPRPUOB-YVLHZVERSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)N

Origin of Product

United States

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